molecular formula C14H12ClF3N2O3 B5151747 2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5151747
M. Wt: 348.70 g/mol
InChI Key: MTVLOCRKEGREHG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound It is characterized by the presence of a trifluoroethyl group, a chlorophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Chlorophenyl Group Addition: The chlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrahydropyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoroethyl and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like chlorinating agents.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoroethyl and chlorophenyl groups contribute to the compound’s binding affinity and specificity, while the tetrahydropyrimidine ring plays a role in its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties.

    2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    2,2,2-Trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The presence of the trifluoroethyl group in this compound makes it unique compared to other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity.

Properties

IUPAC Name

2,2,2-trifluoroethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O3/c1-7-10(12(21)23-6-14(16,17)18)11(20-13(22)19-7)8-2-4-9(15)5-3-8/h2-5,11H,6H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVLOCRKEGREHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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